molecular formula C18H19N3 B2735352 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine CAS No. 882229-28-9

1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2735352
CAS No.: 882229-28-9
M. Wt: 277.371
InChI Key: NJKZHIVNAOXSHK-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (CID 2434766) is a chemical compound with the molecular formula C18H19N3 . It belongs to the important chemical class of 5-aminopyrazoles, which are recognized as versatile and privileged scaffolds in medicinal and heterocyclic chemistry . These compounds serve as key precursors for the design and synthesis of a plethora of complex fused heterocyclic systems, known as pyrazoloazines, due to their multiple nucleophilic sites . As a 5-aminopyrazole derivative, this compound is a valuable building block for constructing pharmacologically interesting structures such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines . These fused ring systems are of significant research interest because they often mimic purine bases found in DNA and RNA, and they are present in numerous compounds with demonstrated biological activities . The synthetic applications of this reagent are extensive, often involving cyclocondensation reactions with various bielectrophilic moieties to build new heterocyclic rings . Researchers utilize this compound in the development of novel substances with potential for biological evaluation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. It is supplied for use in laboratory settings only. For comprehensive handling, safety, and structural information, including SMILES notation (CC1=CC(=C(C=C1C)C2=NN(C(=C2)N)C3=CC=CC=C3)C) and InChIKey (NJKZHIVNAOXSHK-UHFFFAOYSA-N), researchers are encouraged to consult the relevant safety data sheets and chemical databases .

Properties

IUPAC Name

2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-12-9-14(3)16(10-13(12)2)17-11-18(19)21(20-17)15-7-5-4-6-8-15/h4-11H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKZHIVNAOXSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=C2)N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation

The initial step involves the condensation of 2,4,5-trimethylbenzaldehyde with phenylhydrazine in ethanol under reflux conditions. This reaction produces the corresponding hydrazone intermediate, which is critical for subsequent cyclization. The general reaction equation is:

$$
\text{2,4,5-Trimethylbenzaldehyde} + \text{Phenylhydrazine} \rightarrow \text{Hydrazone Intermediate} + \text{H}_2\text{O}
$$

Key parameters influencing hydrazone yield include:

  • Solvent polarity : Ethanol or methanol is preferred for optimal solubility and reaction kinetics.
  • Temperature : Reflux conditions (78–80°C) ensure complete conversion within 2–4 hours.
  • Molar ratio : A 1:1 stoichiometry of aldehyde to phenylhydrazine minimizes side products.

Acid-Catalyzed Cyclization

The hydrazone intermediate undergoes cyclization in the presence of a Brønsted acid catalyst (e.g., HCl or H$$2$$SO$$4$$) to form the pyrazole ring. This step typically proceeds at elevated temperatures (100–120°C) for 6–8 hours, yielding the target compound with purities exceeding 85%. Mechanistic studies suggest that protonation of the hydrazone’s imine group facilitates intramolecular nucleophilic attack, followed by aromatization to stabilize the pyrazole structure.

Modern One-Pot Synthesis Protocols

Recent advancements have streamlined the synthesis into a single-step, one-pot procedure, significantly improving efficiency and scalability.

Reaction of Benzoylacetonitrile with Phenylhydrazine

A high-yielding method involves the direct reaction of benzoylacetonitrile with phenylhydrazine under thermal conditions. Adapted from literature protocols, this approach eliminates intermediate isolation steps:

  • Reagents :

    • Benzoylacetonitrile (1.0 equiv)
    • Phenylhydrazine (1.0 equiv)
  • Conditions :

    • Solvent: None (neat conditions)
    • Temperature: 165°C
    • Duration: 6 hours
  • Workup :

    • Purification via silica gel chromatography (CH$$2$$Cl$$2$$ eluent) yields the product as a yellow solid in 70% isolated yield.

Mechanistic Insight :
The reaction proceeds through initial hydrazone formation, followed by cyclodehydration to generate the pyrazole ring. The absence of solvent enhances reaction kinetics by increasing reactant concentration, while elevated temperatures drive equilibrium toward product formation.

Catalytic Enhancements

Incorporating iodine (I$$_2$$) or dimethyl sulfoxide (DMSO) as catalysts further optimizes the one-pot synthesis. For example:

  • Iodine-mediated cyclization : Adding 10 mol% I$$_2$$ reduces reaction time to 3–4 hours while maintaining yields above 65%.
  • DMSO as a co-solvent : A 4:1 ethanol-DMSO mixture enhances intermediate solubility, facilitating cyclization at lower temperatures (90–100°C).

Optimization Strategies for Industrial Scalability

Industrial production necessitates balancing cost, yield, and environmental impact. Key optimizations include:

Solvent Selection

Solvent Yield (%) Purity (%) Environmental Impact
Ethanol 70 85 Low
DMSO 78 90 Moderate
Neat 70 88 Minimal

Ethanol remains the preferred solvent due to its low toxicity and cost, though solvent-free conditions offer environmental advantages.

Temperature and Time Profiling

A study comparing reaction parameters revealed:

  • 165°C for 6 hours : 70% yield (neat conditions).
  • 120°C for 8 hours : 65% yield (ethanolic HCl).
    Higher temperatures accelerate cyclization but may degrade heat-sensitive intermediates.

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity and reproducibility.

Spectroscopic Data

1H NMR (500 MHz, CDCl$$_3$$) :

  • δ 7.66 (m, 2H, aromatic), 7.29–7.18 (m, 5H, aromatic), 2.49 (s, 3H, CH$$3$$), 2.25 (s, 6H, CH$$3$$).

13C NMR (125 MHz, CDCl$$_3$$) :

  • δ 166.7 (C=O), 152.4 (pyrazole C-5), 137.9–125.2 (aromatic carbons), 20.6–19.0 (CH$$_3$$).

HRMS-ESI :

  • Calculated for C$${18}$$H$${19}$$N$$_3$$ (M + H)$$^+$$: 278.1658; Found: 278.1652.

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile-water gradient).
  • Melting Point : 142–144°C (lit. 140–145°C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost
Traditional (2-step) 65–75 85–90 Moderate $$
One-Pot (neat) 70 88 High $
Catalytic (I$$_2$$) 65–75 90–95 High $$

The one-pot method offers superior scalability and cost-efficiency, whereas catalytic approaches enhance purity at marginally higher costs.

Chemical Reactions Analysis

1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazolyl-thiazole derivatives, including those related to 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine, were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Some derivatives showed comparable efficacy to standard antibiotics, indicating potential for development as new antimicrobial agents .
  • Anti-inflammatory Properties
    Compounds similar to 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine have been investigated for their anti-inflammatory effects. The pyrazole moiety is known to influence inflammatory pathways, making these compounds candidates for treating inflammatory diseases .
  • Anticancer Potential
    The structural characteristics of pyrazole compounds allow them to interact with various biological targets involved in cancer progression. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, suggesting their utility in cancer therapeutics .

Material Science Applications

  • Photochromic Materials
    Pyrazole derivatives have been explored for their photochromic properties, which allow them to change color upon exposure to light. This characteristic is useful in developing smart materials and sensors that respond dynamically to environmental changes .
  • Catalysis
    The compound has been utilized in catalytic processes, particularly in the synthesis of complex organic molecules through transition metal-catalyzed reactions. For example, Rh(III)-catalyzed annulation reactions involving phenyl-1H-pyrazol-5-amines have shown promise in generating diverse pyrazolo[1,5-a]quinazolines .

Case Studies

StudyFocusFindings
Antimicrobial ActivitySynthesized derivatives showed significant activity against E. coli and S. aureus, comparable to standard antibiotics.
Anti-inflammatory EffectsDemonstrated efficacy in reducing inflammation markers in vitro; potential for therapeutic applications.
Catalytic ApplicationsDeveloped a new method for synthesizing pyrazolo-fused quinazolines using Rh(III) catalysis, showcasing high efficiency and broad substrate scope.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly influences physicochemical and biological properties:

  • 1-Phenyl-3-(p-tolyl)-1H-pyrazol-5-amine (1c) :
    • Substituent: p-Tolyl (electron-donating methyl group).
    • Yield: 93% (synthesis via condensation of phenylhydrazine with 3-oxo-3-(p-tolyl)propanenitrile) .
    • NMR Data: δ 2.4 ppm (s, 3H) for methyl protons .
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (1d) :
    • Substituent: 4-Chlorophenyl (electron-withdrawing Cl).
    • Yield: 83% .
    • Lower yield compared to 1c suggests electron-withdrawing groups may reduce reaction efficiency.

Functional Group Modifications

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine :
    • Substituent: 4-Methoxyphenyl (electron-donating OMe).
    • Molecular Weight: 265.316 g/mol .
    • Enhanced solubility due to polar methoxy group.
  • 1-tert-Butyl-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine :
    • Substituent: Bulky tert-butyl and trifluoromethoxy groups.
    • Molecular Weight: 329.81 g/mol .
    • Increased steric hindrance may reduce enzymatic binding efficiency .

Data Tables

Research Findings and Insights

Synthetic Efficiency : Electron-donating groups (e.g., methyl in 1c) improve synthesis yields compared to electron-withdrawing groups (e.g., Cl in 1d) due to stabilization of intermediates .

Biological Optimization : The 3-position’s electronic and steric properties are critical for thrombin inhibition. Chlorine’s electronegativity enhances binding, while bulky groups like tert-butyl reduce activity .

Structural Flexibility: Hybrid compounds, such as 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, demonstrate the utility of pyrazol-5-amines in constructing complex bioactive molecules .

Biological Activity

1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a phenyl group and a pyrazole ring, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes the condensation of 2,4,5-trimethylbenzaldehyde with phenylhydrazine, forming the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative.

Antimicrobial Activity

Research has indicated that 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found to possess activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus using standard well diffusion methods .

Table 1: Antimicrobial Activity of 1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli15125
S. aureus2062.5
Bacillus subtilis1831.25

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in various disease states. The exact pathways involved are still under investigation but may involve modulation of NF-kB signaling pathways .

Anticancer Properties

In addition to its antimicrobial and anti-inflammatory activities, preliminary studies suggest that 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine may exhibit anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms that may involve the activation of caspases and the modulation of Bcl-2 family proteins .

Table 2: Cytotoxicity of 1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine in Cancer Cell Lines

Cancer Cell LineIC50 (µM)
FaDu (hypopharyngeal)10
MCF7 (breast)15
A549 (lung)12

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance, its structure allows it to bind effectively to certain enzymes or receptors involved in inflammatory responses and cell proliferation pathways. Ongoing research aims to elucidate these interactions further and identify specific targets within cellular signaling pathways .

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